![molecular formula C19H16N4O3S2 B2701154 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 313529-35-0](/img/structure/B2701154.png)
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide” is a chemical compound with the CAS Number: 1909316-26-2 . It has a molecular weight of 243.29 .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, has been synthesized and studied . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H9N3OS/c1-15(8-16)12-14-11(7-17-12)10-4-2-9(6-13)3-5-10/h2-5,7-8H,1H3 .It has a molecular weight of 243.29 . The storage temperature is room temperature .
Scientific Research Applications
Synthesis and Structural Analysis
- A study on the structure-activity relationships of similar compounds revealed that specific substitutions on the aryl group can significantly enhance activity, indicating the importance of structural modifications in designing effective molecules (Wu et al., 1997).
- Research into the synthesis of heterocyclic skeletons highlighted the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides, producing different cyclic products, demonstrating the versatility of these compounds in synthesizing diverse heterocyclic structures (Fathalla & Pazdera, 2002).
- The crystal structure of a similar compound was determined, providing insight into its molecular packing and stabilization by hydrogen bonds and π···π interactions, which are crucial for understanding its reactivity and interaction with biological targets (Sharma et al., 2016).
Biological Activity
- A series of substituted benzamides was synthesized and evaluated for anticancer activity against several cancer cell lines. Many compounds exhibited moderate to excellent activity, suggesting the potential of these molecules in anticancer drug development (Ravinaik et al., 2021).
- Another study focused on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Some molecules showed potent activity against various pathogens, indicating their promise as antimicrobial drugs (Bikobo et al., 2017).
- Microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups revealed several compounds with promising anticancer activity, underscoring the efficiency of microwave irradiation in synthesizing biologically active molecules (Tiwari et al., 2017).
Future Directions
properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-23(2)28(25,26)16-9-7-15(8-10-16)18(24)22-19-21-17(12-27-19)14-5-3-13(11-20)4-6-14/h3-10,12H,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSELTZXUKQFMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

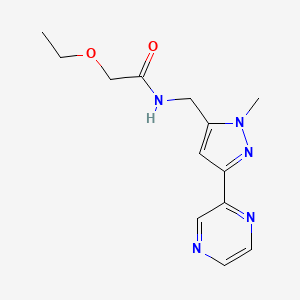
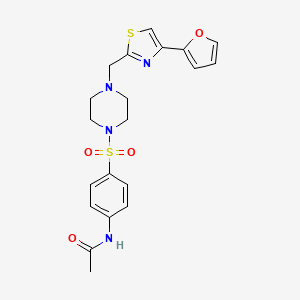

![Methyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2701078.png)
![5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole](/img/structure/B2701079.png)
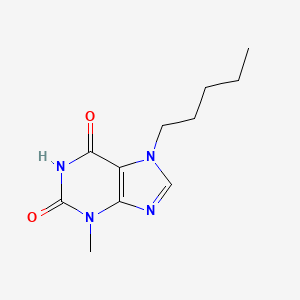
![2,4-Dimethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2701081.png)
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2701082.png)
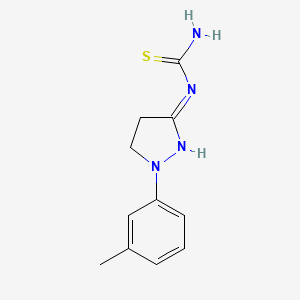
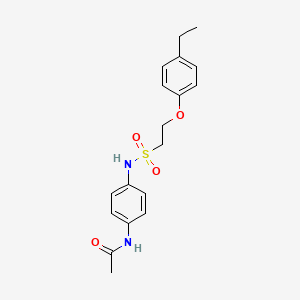

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2701091.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2701092.png)
